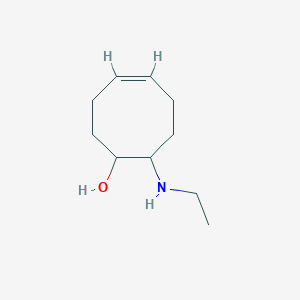
8-(Ethylamino)cyclooct-4-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Ethylamino)cyclooct-4-en-1-ol is an organic compound with the molecular formula C10H19NO It is a cyclic olefin with a hydroxyl group and an ethylamino substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Ethylamino)cyclooct-4-en-1-ol can be achieved through several methods. One common approach involves the ring-opening metathesis polymerization (ROMP) of cyclic olefins, followed by functionalization with an ethylamino group. The reaction conditions typically involve the use of a ruthenium-based catalyst, such as the second-generation Hoveyda–Grubbs catalyst, under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale ROMP processes, followed by purification and functionalization steps. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
8-(Ethylamino)cyclooct-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the cyclooctene ring can be reduced to form a saturated cyclooctane derivative.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of cyclooct-4-en-1-one or cyclooct-4-en-1-al.
Reduction: Formation of 8-(Ethylamino)cyclooctanol.
Substitution: Formation of various substituted cyclooctene derivatives.
Applications De Recherche Scientifique
8-(Ethylamino)cyclooct-4-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and polymers
Mécanisme D'action
The mechanism of action of 8-(Ethylamino)cyclooct-4-en-1-ol involves its interaction with specific molecular targets and pathways. The ethylamino group can form hydrogen bonds with biological macromolecules, while the hydroxyl group can participate in various biochemical reactions. The compound’s unique structure allows it to modulate specific signaling pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclooct-4-en-1-ol: A similar compound without the ethylamino group.
Cyclooct-4-en-1-one: An oxidized derivative of cyclooct-4-en-1-ol.
Cyclooctane: A saturated derivative of cyclooct-4-en-1-ol.
Uniqueness
8-(Ethylamino)cyclooct-4-en-1-ol is unique due to the presence of both the ethylamino and hydroxyl groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H19NO |
|---|---|
Poids moléculaire |
169.26 g/mol |
Nom IUPAC |
(4Z)-8-(ethylamino)cyclooct-4-en-1-ol |
InChI |
InChI=1S/C10H19NO/c1-2-11-9-7-5-3-4-6-8-10(9)12/h3-4,9-12H,2,5-8H2,1H3/b4-3- |
Clé InChI |
YFKFCUULKQRIKK-ARJAWSKDSA-N |
SMILES isomérique |
CCNC1CC/C=C\CCC1O |
SMILES canonique |
CCNC1CCC=CCCC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


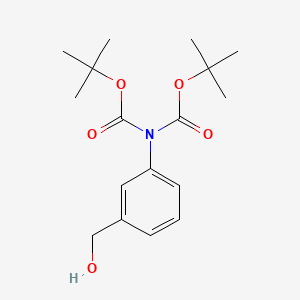
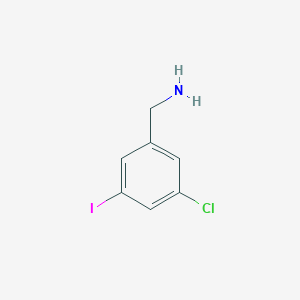
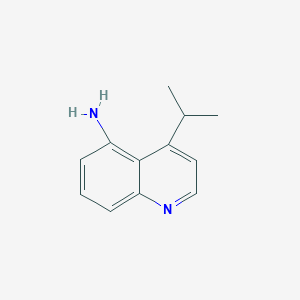
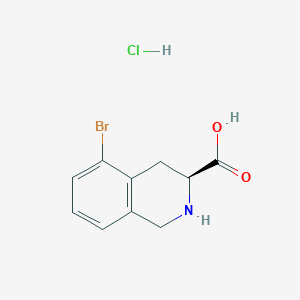
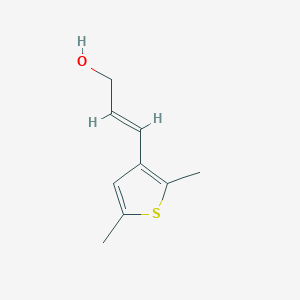
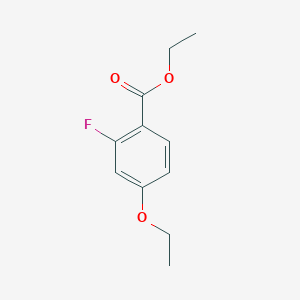
![1-(4-Bromophenyl)-2-[(2-hydroxyethyl)sulfanyl]ethanone](/img/structure/B13654119.png)
![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(2-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13654128.png)
![8-Chloropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B13654130.png)
![2-amino-5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidin-6-one](/img/structure/B13654131.png)
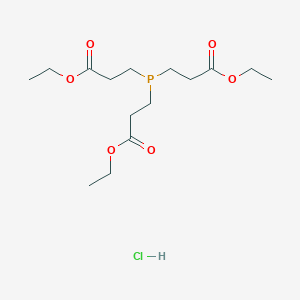
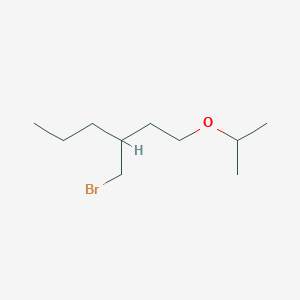
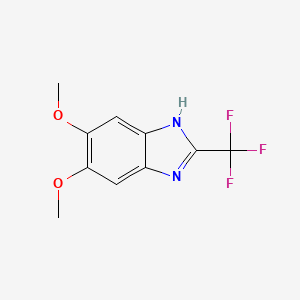
![N-methyl-N-{2-[4-(3-methylbenzyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride](/img/structure/B13654146.png)
